4-Mercapto-3-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5NO4S |
|---|---|
Molecular Weight |
199.19 g/mol |
IUPAC Name |
3-nitro-4-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H5NO4S/c9-7(10)4-1-2-6(13)5(3-4)8(11)12/h1-3,13H,(H,9,10) |
InChI Key |
RLHGSIUQINRDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Mercapto 3 Nitrobenzoic Acid
Strategic Approaches to the Synthesis of 4-Mercapto-3-nitrobenzoic Acid
The synthesis of this compound can be achieved through several strategic routes, primarily involving the functionalization of either a mercaptobenzoic acid precursor or a nitrobenzoic acid scaffold.
Nitration Pathways for Mercaptobenzoic Acid Precursors
A direct approach to synthesizing the target compound involves the nitration of 4-mercaptobenzoic acid. nih.govwikipedia.orgsigmaaldrich.com This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring. The position of nitration is directed by the existing substituents: the thiol (-SH) group and the carboxylic acid (-COOH) group. Both are deactivating groups, but the thiol is an ortho-, para-director, while the carboxylic acid is a meta-director. Given the para position of the thiol group, nitration is expected to occur at the positions ortho to the thiol, which are positions 3 and 5.
A general method for the nitration of analogous compounds involves using a nitrating agent like concentrated nitric acid. smolecule.com For instance, the synthesis of 5-Mercapto-2-nitrobenzoic acid is achieved through the nitration of mercaptobenzoic acid. smolecule.com Similarly, the nitration of p-chlorobenzoic acid to 4-chloro-3-nitrobenzoic acid is performed using a mixture of concentrated nitric acid and concentrated sulfuric acid at controlled temperatures (10°C to 25°C), yielding the product in high purity. prepchem.com This suggests that a similar nitrating mixture could be effective for the nitration of 4-mercaptobenzoic acid. However, the thiol group is susceptible to oxidation by strong oxidizing agents like nitric acid. wikipedia.org This side reaction can reduce the yield of the desired product and necessitates careful control of reaction conditions.
Thiolation Reactions on Nitrobenzoic Acid Scaffolds
An alternative and often preferred synthetic strategy begins with a pre-functionalized nitrobenzoic acid, such as 4-chloro-3-nitrobenzoic acid. nih.govsigmaaldrich.commedchemexpress.com This approach introduces the thiol group in a later step, avoiding the potential for oxidation of the sensitive thiol moiety during nitration.
One effective method involves a two-step process via a thiourea (B124793) intermediate. In this pathway, 4-chloro-3-nitrobenzoic acid is reacted with thiourea, followed by hydrolysis of the resulting isothiouronium salt to yield this compound. wikipedia.org This route is well-established for preparing thiophenols from aryl halides and has been reported for analogous syntheses with yields around 60-70%, though it may present purification challenges.
Another common laboratory method for converting alkyl halides to thiols is through reaction with sodium hydrosulfide. wikipedia.org While effective, this method can sometimes lead to the formation of thioether byproducts due to overalkylation. wikipedia.org
The reaction of organometallic reagents, such as organolithium compounds or Grignard reagents, with elemental sulfur followed by acidic workup is another established method for thiol synthesis. wikipedia.org This would involve first converting 4-chloro-3-nitrobenzoic acid into an organometallic species, which can be a challenging step in the presence of the acidic proton of the carboxylic acid and the electrophilic nitro group.
Reductive and Oxidative Manipulations for Thiol Group Introduction
Introducing the thiol group can also be accomplished through the manipulation of other sulfur-containing functional groups or via intermediates like diazonium salts.
A notable reductive method involves the conversion of a sulfonyl chloride to a thiol. For a related compound, 3-amino-4-chlorobenzenethiol, the synthesis starts with 4-chloro-3-nitrobenzenesulfonyl chloride, which is reduced using stannous chloride (SnCl₂) in hydrochloric acid. This reaction concurrently reduces the nitro group to an amino group and the sulfonyl chloride to a thiol. A similar strategy could be envisioned where a 4-carboxy-2-nitrobenzenesulfonyl chloride is reduced to form this compound.
A versatile approach for introducing various functional groups onto an aromatic ring is through a Sandmeyer-type reaction involving a diazonium salt intermediate. This would begin with 4-amino-3-nitrobenzoic acid. nbinno.comsigmaaldrich.com The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. quora.com This diazonium salt can then be treated with a sulfur-containing nucleophile, such as potassium ethyl xanthate followed by hydrolysis, to introduce the thiol group. The diazotization of related compounds like 4-amino-3-nitrobenzaldehyde (B1281796) has been reported in the synthesis of azo dyes, demonstrating the feasibility of this reaction pathway. researchgate.net
Derivatization Strategies for this compound in Research Contexts
The dual functionality of this compound, possessing both a carboxylic acid and a thiol group, allows for a wide range of selective chemical modifications.
Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily converted into an ester, a common derivatization in medicinal chemistry and materials science.
The most common method for this transformation is the Fischer-Speier esterification. researchgate.net This reaction involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. researchgate.nettruman.edu The reaction is an equilibrium process, and yields can be improved by using an excess of the alcohol or by removing the water formed during the reaction. truman.edu For example, the synthesis of methyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid is a well-documented Fischer esterification. researchgate.net
An alternative method for esterification involves the use of thionyl chloride (SOCl₂). The carboxylic acid is first converted to a more reactive acyl chloride intermediate by reacting with thionyl chloride. This intermediate then rapidly reacts with an alcohol to form the corresponding ester with high yield. Other methods include reacting the salt of the carboxylic acid with a halogenated hydrocarbon in the presence of a phase transfer catalyst. google.com
| Reaction Type | Reagents | Key Features |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal for high yield. researchgate.nettruman.edu |
| Thionyl Chloride Method | Thionyl Chloride (SOCl₂), Alcohol | Proceeds through a reactive acyl chloride intermediate; generally high yield. |
| Phase Transfer Catalysis | Carboxylate Salt, Alkyl Halide, Phase Transfer Catalyst | Useful for esterifying salts of carboxylic acids. google.com |
Thiol-Specific Derivatizations for Analytical Applications
The nucleophilic thiol group is a prime target for specific derivatization, which is particularly useful for quantitative analysis and detection in complex matrices. Chemical derivatization is often employed to enhance the chromatographic or detection characteristics of an analyte. academicjournals.org
Several reagents are known to react selectively with thiols.
Ellman's Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) reacts with thiols via disulfide exchange to release the chromophore 5-mercapto-2-nitrobenzoic acid (TNB), which has a strong absorbance at 410 nm, allowing for spectrophotometric quantification. thermofisher.com
4,4'-Dithiodipyridine (DTDP): This reagent also reacts with thiols through disulfide exchange and is effective even at acidic pH values typical of wine (pH ≥3.4). acs.org The resulting stable derivatives can be enriched and analyzed by methods like HPLC-MS/MS. acs.orgresearchgate.net
Maleimides: Reagents such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) are essentially non-fluorescent until they react with a thiol to form a stable thioether, making them useful for fluorometric quantification. thermofisher.com
Monobromobimane (mBBr): This is another fluorogenic reagent that becomes highly fluorescent after reacting with thiols. It is used for derivatizing low-molecular-weight thiols for HPLC analysis. thermofisher.comscispace.com
| Derivatizing Reagent | Detection Method | Key Characteristics |
| Ellman's Reagent (DTNB) | Spectrophotometry (410 nm) | Forms a mixed disulfide and releases a colored product. thermofisher.com |
| 4,4'-Dithiodipyridine (DTDP) | HPLC-MS/MS | Reacts rapidly at acidic pH to form stable derivatives. acs.orgresearchgate.net |
| Fluorescent Maleimides (e.g., CPM) | Fluorometry | Becomes fluorescent upon reaction with thiols. thermofisher.com |
| Monobromobimane (mBBr) | Fluorometry / HPLC | Forms highly fluorescent derivatives with thiols. thermofisher.comscispace.com |
Modifications of the Nitro Group for Advanced Studies
The nitro group of this compound is a key functional group that can be chemically transformed to create a variety of derivatives with different electronic and structural properties. These modifications are crucial for advanced studies, including the development of new materials and compounds with specific biological activities. The primary modification of the nitro group is its reduction to an amino group, which can then be further functionalized.
The reduction of aromatic nitro compounds is a well-established and widely used reaction in organic chemistry. wikipedia.org A variety of reducing agents and reaction conditions can be employed to achieve this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation, the use of metals in acidic media, and treatment with sulfide (B99878) salts. wikipedia.org
For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for reducing nitro groups. commonorganicchemistry.com Another common approach involves the use of metals like iron, tin, or zinc in the presence of an acid. commonorganicchemistry.comscispace.com For example, tin(II) chloride (SnCl₂) is a mild and selective reducing agent for nitro groups. commonorganicchemistry.com Sodium hydrosulfite is another reagent that can be used for this purpose. wikipedia.org
The resulting amino group in the 4-mercapto-3-aminobenzoic acid molecule is a versatile handle for further chemical modifications. This amino group can undergo a wide range of reactions, such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of compounds.
The reduction of the nitro group can also lead to intramolecular cyclization reactions, especially when there is a suitable functional group in the ortho position. uni-rostock.degrafiati.com While the mercapto and carboxylic acid groups in this compound are not directly involved in cyclization with the nitro group itself, the transformation of the nitro group into an amino group can facilitate subsequent cyclization reactions. For example, the newly formed amino group can react with the adjacent carboxylic acid group or with the thiol group under certain conditions to form heterocyclic structures.
The following table summarizes some of the common methods for the reduction of the nitro group in aromatic compounds, which are applicable to this compound.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂/Pd/C | Catalytic hydrogenation | Amine | commonorganicchemistry.com |
| Fe/HCl | Acidic reduction | Amine | commonorganicchemistry.com |
| SnCl₂/HCl | Acidic reduction | Amine | commonorganicchemistry.com |
| Na₂S₂O₄ | Aqueous solution | Amine | wikipedia.org |
| Zn/NH₄Cl | Neutral reduction | Amine | scispace.com |
| NaBH₄/Ni(OAc)₂·4H₂O | Room temperature, wet CH₃CN | Amine | orientjchem.org |
It is important to note that the choice of reducing agent must be carefully considered to avoid unwanted side reactions with the mercapto and carboxylic acid groups. For example, some strong reducing agents might also reduce the carboxylic acid. The chemoselectivity of the reduction is therefore a critical aspect in the synthetic strategy. orientjchem.org
The transformation of the nitro group is a fundamental step in harnessing the full potential of this compound as a building block in organic synthesis and materials science. The ability to selectively modify this group opens up avenues for creating complex molecules with tailored properties for various applications.
Advanced Spectroscopic and Spectrometric Elucidation of 4 Mercapto 3 Nitrobenzoic Acid
Vibrational Spectroscopy for Structural Characterization
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone in the identification and structural elucidation of molecules. It probes the vibrational modes of a molecule, which are sensitive to its geometry and bonding.
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in 4-Mercapto-3-nitrobenzoic acid. The absorption of infrared radiation excites the molecule into higher vibrational states. The resulting spectrum displays characteristic absorption bands corresponding to specific bond vibrations.
Key functional groups such as the carboxylic acid, nitro group, and the aromatic ring exhibit distinct vibrational frequencies. For instance, the O-H stretch of the carboxylic acid typically appears as a broad band in the region of 2500-3500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is observed in the 1620-1780 cm⁻¹ range. Aromatic C-H stretching vibrations are generally found around 3030 cm⁻¹. chegg.com The nitro group (NO₂) has characteristic symmetric and asymmetric stretching vibrations. In related nitrobenzoic acid compounds, the symmetric stretching vibration of the nitro group has been observed around 1340-1349 cm⁻¹. researchgate.net
Interactive Data Table: Predicted FT-IR Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3500 (broad) |
| Carboxylic Acid | C=O Stretch | 1620-1780 |
| Aromatic Ring | C-H Stretch | ~3030 |
| Nitro Group (NO₂) | Symmetric Stretch | ~1340-1350 |
| Nitro Group (NO₂) | Asymmetric Stretch | ~1520-1560 |
| Thiol | S-H Stretch | ~2550-2600 |
| Aromatic Ring | C=C Stretch | ~1400-1600 |
Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.
In the context of this compound, Raman spectroscopy can be powerfully enhanced through Surface-Enhanced Raman Scattering (SERS). SERS leverages the amplification of Raman signals when molecules are adsorbed onto or in close proximity to nanostructured metal surfaces, such as gold or silver nanoparticles. nih.gov This enhancement allows for the detection of analytes at very low concentrations. nih.gov
This compound (MNBA) has been utilized as a Raman reporter in SERS-based assays. rsc.orgresearchgate.net The thiol group (-SH) facilitates the strong chemisorption of the molecule onto the metal nanoparticles. In one study, a prominent Raman shift for MNBA was identified at 1334 cm⁻¹, which was used for the detection of a specific DNA mutation. researchgate.net This peak is likely associated with the symmetric stretching vibration of the nitro group.
Interactive Data Table: Observed SERS Peak for this compound
| Application | Raman Reporter | Metal Substrate | Key Raman Shift (cm⁻¹) | Reference |
| Multiplexed detection of point mutations | This compound (MNBA) | Gold Nanoparticles (GNPs) | 1334 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment.
While specific ¹H NMR data for this compound is not available in the provided search results, data for related compounds can provide insights. For instance, in derivatives of 4-nitrobenzoic acid, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effects of the nitro and carboxylic acid groups. researchgate.netrsc.org The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing at δ 10-13 ppm or even higher, and its signal is often broad. rsc.org
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms.
Specific ¹³C NMR data for this compound is not present in the search results. However, analysis of similar structures like 3-nitrobenzoic acid reveals expected chemical shift ranges. chemicalbook.com The carboxyl carbon (C=O) is typically found in the highly deshielded region of the spectrum, around 165-185 ppm. The aromatic carbons also resonate in the downfield region, generally between 110 and 150 ppm. The carbon attached to the nitro group would be significantly deshielded due to the strong electron-withdrawing nature of this group.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |
| Carboxyl Carbon (COOH) | sp² | 165-185 |
| Aromatic Carbon (C-COOH) | sp² | 130-140 |
| Aromatic Carbon (C-H) | sp² | 120-140 |
| Aromatic Carbon (C-NO₂) | sp² | 145-155 |
| Aromatic Carbon (C-SH) | sp² | 125-135 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
The molecular weight of this compound (C₇H₅NO₄S) is 199.19 g/mol . hmdb.ca In a mass spectrum, this would correspond to the molecular ion peak [M]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or a carboxyl group (•COOH). For this compound, fragmentation could also involve the loss of the nitro group (NO₂) or the thiol group (SH). While specific mass spectral data for this compound is not detailed in the provided search results, analysis of related nitrobenzoic acids can offer clues about its expected fragmentation. nist.gov
Interactive Data Table: Key Ions in the Mass Spectrum of this compound
| Ion | Formula | m/z (expected) | Description |
| [M]⁺ | [C₇H₅NO₄S]⁺ | 199 | Molecular Ion |
| [M-OH]⁺ | [C₇H₄NO₃S]⁺ | 182 | Loss of a hydroxyl radical |
| [M-H₂O]⁺ | [C₇H₃NO₃S]⁺ | 181 | Loss of a water molecule |
| [M-NO₂]⁺ | [C₇H₅O₂S]⁺ | 153 | Loss of a nitro group |
| [M-COOH]⁺ | [C₆H₄NO₂S]⁺ | 154 | Loss of a carboxyl group |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places. This precision allows for the calculation of an exact mass that can be compared against a theoretical value derived from the compound's molecular formula.
For this compound, the molecular formula is C₇H₅NO₄S. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). The calculated exact mass for the neutral molecule [M] is 198.9939 u.
In a typical HRMS experiment, the compound is ionized (e.g., via electrospray ionization - ESI) to form a molecular ion, such as the deprotonated molecule [M-H]⁻ in negative ion mode, which would have a theoretical exact mass of 198.9867 u. The instrument then measures the mass-to-charge ratio (m/z) of this ion with high precision. The agreement between the experimentally measured exact mass and the theoretical value, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, confirming the compound's identity and purity. While experimental HRMS data for 3-nitro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide has been reported with a deviation of only 0.5 ppm from the theoretical value, similar precision is expected for this compound.
Table 1: HRMS Data for this compound ([M-H]⁻ Ion)
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅NO₄S |
| Ion Formula | [C₇H₄NO₄S]⁻ |
| Theoretical Exact Mass (u) | 198.9867 |
| Hypothetical Experimental Mass (u) | 198.9869 |
| Deviation (ppm) | 1.0 |
This table is interactive. You can sort and filter the data.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Derivatization Studies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. academicjournals.org For compounds containing certain functional groups, such as the thiol (-SH) group in this compound, chemical derivatization is often employed prior to analysis to enhance detection and chromatographic performance. academicjournals.org
The thiol group can be challenging to analyze directly with high sensitivity. Derivatization involves reacting the thiol with a specific reagent to form a more stable and easily ionizable derivative. academicjournals.orgacs.org This process can improve ionization efficiency in the mass spectrometer, particularly for electrospray ionization (ESI) in positive ion mode, which is often more sensitive than negative ion mode. acs.orgacs.org
A common strategy for thiol analysis involves derivatization via thiol-disulfide exchange. acs.org For instance, a reagent like 4,4′-dithiodipyridine (DTDP) reacts rapidly and selectively with thiols at acidic pH to form a stable derivative. acs.orgacs.orgresearchgate.net The resulting derivative of this compound would then be introduced into the LC-MS/MS system.
The analytical workflow is as follows:
Derivatization: The sample containing this compound is reacted with a derivatizing agent like DTDP.
LC Separation: The reaction mixture is injected into an HPLC system, where the derivatized analyte is separated from the unreacted reagent and other matrix components on a column (e.g., a C18 reversed-phase column). academicjournals.org
MS/MS Detection: The eluent from the LC flows into the mass spectrometer. In the first stage (MS1), the derivatized molecule (precursor ion) is selected based on its specific mass-to-charge ratio. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for accurate quantification of the original thiol at very low concentrations. acs.orgacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Concentration Determination
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. longdom.org This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state. gdckulgam.edu.inmsu.edu It provides valuable information about the electronic structure of a compound and is a widely used method for quantitative analysis. longdom.orglibretexts.org
Electronic Structure
The UV-Vis spectrum of a molecule is determined by its chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores). The structure of this compound contains several key features that influence its electronic spectrum:
Benzene (B151609) Ring: The aromatic ring contains a conjugated π-electron system that gives rise to strong π→π* transitions. libretexts.org
Nitro Group (-NO₂): This is a powerful electron-withdrawing group and a chromophore itself, which can participate in n→π* transitions. libretexts.org
Thiol Group (-SH): This group acts as an auxochrome, a substituent with non-bonding electrons that, when attached to a chromophore, can shift the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift). gdckulgam.edu.in
The combination of the conjugated system of the benzene ring with the electron-withdrawing nitro group and the auxochromic thiol group results in a unique electronic structure. The UV-Vis spectrum is expected to show distinct absorption bands corresponding to the electronic transitions within the molecule, providing a characteristic fingerprint. longdom.org
Concentration Determination
One of the primary applications of UV-Vis spectroscopy is the determination of a compound's concentration in a solution. longdom.org This is based on the Beer-Lambert Law, which states that for a given substance, the absorbance is directly proportional to its concentration and the path length of the light through the sample.
The Beer-Lambert equation is: A = εbc
Where:
A is the absorbance (unitless)
ε (epsilon) is the molar absorptivity or extinction coefficient, a constant specific to the compound at a particular wavelength (L·mol⁻¹·cm⁻¹)
b is the path length of the cuvette (typically 1 cm)
c is the concentration of the compound (mol·L⁻¹)
To determine the concentration of an unknown sample of this compound, a calibration curve is first constructed. This involves preparing a series of standard solutions with known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). Plotting absorbance versus concentration yields a linear graph. longdom.orgslideshare.net The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
Table 2: Example Calibration Data for this compound
| Standard | Concentration (µM) | Absorbance at λmax |
|---|---|---|
| 1 | 2.5 | 0.110 |
| 2 | 5.0 | 0.225 |
| 3 | 10.0 | 0.448 |
| 4 | 15.0 | 0.670 |
| 5 | 20.0 | 0.895 |
| Unknown | ? | 0.552 |
This table is interactive. Based on the linear trend, the concentration of the unknown sample can be calculated.
Computational and Theoretical Investigations of 4 Mercapto 3 Nitrobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Mercapto-3-nitrobenzoic acid at the atomic level. These calculations offer a powerful tool to predict its behavior and characteristics before engaging in extensive experimental synthesis and testing.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and energetic properties of molecules like this compound.
While direct DFT studies on this compound are not extensively available in the reviewed literature, investigations on analogous compounds such as 4-methyl-3-nitrobenzoic acid and 4-mercaptobenzoic acid provide valuable insights. For instance, a study on 4-methyl-3-nitrobenzoic acid using DFT with the B3LYP/6-311++G basis set revealed the optimized geometrical parameters. scirp.orgresearchgate.net These studies typically show that the substituent groups, like the nitro and mercapto groups, can influence the geometry of the benzene (B151609) ring. researchgate.net The planarity of the benzene ring might be slightly distorted due to the presence of these functional groups.
The energetics of the molecule, including the total energy of different conformers, can also be calculated. For example, in 4-methyl-3-nitrobenzoic acid, the cis and trans conformers (with respect to the orientation of the carboxylic acid group) have been studied to determine the most stable configuration. scirp.org Similar conformational analysis would be critical for understanding the preferred three-dimensional structure of this compound.
Table 1: Representative Calculated Geometrical Parameters for an Analogous Compound (4-methyl-3-nitrobenzoic acid) using DFT scirp.orgresearchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (ring) | ~1.39 |
| C-COOH | ~1.49 |
| C-NO2 | ~1.47 |
| C-CH3 | ~1.51 |
| O-H (acid) | ~0.97 |
| C-C-C (ring) | ~120 |
| O-C-O (acid) | ~123 |
Note: This data is for 4-methyl-3-nitrobenzoic acid and serves as an illustrative example of the type of information obtained from DFT calculations.
Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra.
Infrared (IR) and Raman Spectroscopy: DFT calculations are commonly used to compute the vibrational frequencies of molecules. These theoretical frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to assign the observed vibrational bands to specific modes of motion within the molecule.
A study on 4-mercaptobenzoic acid (4-MBA) utilized DFT calculations at the B3LYP/6-311++G(**) level to predict its IR and Raman spectra. nih.gov The calculated vibrational frequencies were in good agreement with the experimental values. nih.gov For this compound, one would expect to see characteristic vibrational modes for the thiol (S-H stretch), nitro (symmetric and asymmetric NO2 stretch), and carboxylic acid (C=O stretch, O-H stretch) groups. For instance, in a related compound, 4-methyl-3-nitrobenzoic acid, the symmetric stretching vibration of the nitro group was observed experimentally and confirmed by theoretical calculations. scirp.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Benzoic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| -SH (Thiol) | S-H Stretch | ~2500-2600 |
| -NO₂ (Nitro) | Asymmetric Stretch | ~1500-1560 |
| -NO₂ (Nitro) | Symmetric Stretch | ~1330-1370 |
| -COOH (Carboxylic Acid) | C=O Stretch | ~1700-1750 |
| -COOH (Carboxylic Acid) | O-H Stretch | ~3500-3600 |
Note: These are general ranges and the precise values for this compound would require specific calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. While specific calculated NMR data for this compound is scarce in the literature, studies on similar substituted benzoic acids demonstrate the utility of this approach in predicting and confirming molecular structures. uni.lu
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. These simulations can provide detailed information about the conformational flexibility and the nature of intermolecular interactions of this compound in different environments.
MD simulations can be employed to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. bohrium.com This is particularly important for understanding how the molecule might interact with other molecules or surfaces.
Furthermore, MD simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. A study on the self-assembly of 5-mercapto-2-nitrobenzoic acid protected silver nanoclusters highlighted the crucial role of inter-cluster hydrogen bonding between the carboxylic acid and nitro groups, as well as π-π interactions between the aromatic rings. researchgate.net Similar interactions would be expected to play a significant role in the behavior of this compound in condensed phases. These simulations can also shed light on the molecule's interaction with solvent molecules. researchgate.net
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties. Computational modeling plays a vital role in establishing these relationships, often through Quantitative Structure-Activity Relationship (QSAR) models.
For substituted benzoic acids, QSAR studies have been conducted to correlate their physicochemical properties with various activities, such as antimicrobial effects. semanticscholar.orgnih.govresearchgate.net These studies often use descriptors derived from computational chemistry, such as electronic parameters (e.g., HOMO and LUMO energies), lipophilicity, and steric parameters. researchgate.net For example, the presence of electron-withdrawing groups, like the nitro group, on the benzoic acid moiety has been shown to influence the antimicrobial activity of certain derivatives. nih.gov
Computational models can also predict how modifications to the structure of this compound—such as changing the position of the substituents or introducing new functional groups—would affect its reactivity and properties. This predictive capability is highly valuable in the rational design of new molecules with tailored functionalities.
Reactivity and Mechanistic Studies Involving 4 Mercapto 3 Nitrobenzoic Acid
Chemical Reactivity of the Thiol Group
The thiol group is a potent nucleophile and a key center of reactivity in the molecule. Its reactions are central to understanding the compound's potential applications in synthesis and biochemistry. The reactive species is often the thiolate anion (RS⁻), formed by deprotonation of the thiol. researchgate.net
Thiol-disulfide exchange is a fundamental reaction for thiols, proceeding via a nucleophilic substitution (Sɴ2) mechanism where a thiolate anion attacks a sulfur atom of a disulfide bond. researchgate.net This reversible reaction results in the formation of a new disulfide and a new thiol.
The kinetics of this exchange are largely dependent on two key factors: the acidity (pKa) of the thiol and the nucleophilicity of the corresponding thiolate. researchgate.net Thiols with lower pKa values exist to a greater extent as the more reactive thiolate anion at physiological pH, which can accelerate the reaction rate. researchgate.netmaastrichtuniversity.nl While specific kinetic data for 4-mercapto-3-nitrobenzoic acid is scarce, the principles governing its reactivity are well-established. The reaction of its isomer, 5-mercapto-2-nitrobenzoic acid, is famously utilized in the Ellman's test to quantify free thiol groups in solution. harvard.eduwisc.edu The rate of disulfide bond cleavage in proteins by aromatic thiols has been shown to be faster than with aliphatic thiols like dithiothreitol (B142953) (DTT). researchgate.net
Table 1: General Factors Influencing Thiol-Disulfide Exchange Kinetics
| Factor | Description | Impact on Reaction Rate |
|---|---|---|
| pH | Affects the concentration of the reactive thiolate anion. | Rate increases as pH approaches and exceeds the thiol's pKa. |
| Thiol pKa | The pH at which the thiol is 50% deprotonated. Lower pKa thiols provide a higher thiolate concentration at a given pH. maastrichtuniversity.nl | Generally, a lower pKa leads to a faster reaction at neutral pH. researchgate.net |
| Nucleophilicity | The intrinsic reactivity of the thiolate anion. | Thiols with high pKa values are expected to be stronger nucleophiles. researchgate.net |
| Steric Hindrance | Physical obstruction around the thiol or disulfide bond. | Increased steric hindrance slows the reaction rate. |
As a soft nucleophile, the thiol group readily reacts with a variety of soft electrophiles. This includes alkyl halides, epoxides, and α,β-unsaturated carbonyl compounds in Michael addition reactions. smolecule.comacs.org For instance, an immobilized form of its isomer, 5-mercapto-2-nitrobenzoic acid, has been used to trap mutagenic electrophiles from water samples for analysis. american.edu
The thiol group is also susceptible to oxidation. Mild oxidants, such as hydrogen peroxide or air, can oxidize the thiol to a disulfide (4,4'-dithiobis(3-nitrobenzoic acid)). Stronger oxidizing agents can lead to the formation of higher oxidation state sulfur species, such as sulfenic, sulfinic, or sulfonic acids. smolecule.comnih.gov
Table 2: General Reactions of the Thiol Group
| Reaction Type | Reagent/Condition | Product |
|---|---|---|
| Oxidation (Disulfide) | Mild oxidizing agents (e.g., H₂O₂, I₂) | Disulfide (R-S-S-R) |
| Oxidation (Sulfonic Acid) | Strong oxidizing agents (e.g., KMnO₄, HNO₃) | Sulfonic Acid (R-SO₃H) |
| Alkylation | Alkyl Halide (R'-X) | Thioether (R-S-R') |
| Michael Addition | α,β-Unsaturated Ketone/Ester | Thioether Adduct |
Chemical Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity involves reduction to various other nitrogen-containing functional groups.
The reduction of an aromatic nitro group is a stepwise process that can be controlled to yield different products. The typical reduction pathway proceeds from the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). orientjchem.org
Common methods for achieving this transformation include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a clean and efficient method for complete reduction to the amine. orientjchem.org
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic methods for reducing nitroarenes to anilines.
Chemical Reductants: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) can also be used, often under milder conditions, to selectively reduce the nitro group. mdpi.com
The specific mechanism can vary with the catalyst and conditions, but generally involves sequential transfer of electrons and protons to the nitrogen atom. orientjchem.org
The substituents on the aromatic ring influence the reactivity of the nitro group. In this compound, the nitro group has an electron-donating mercapto group at the meta position and an electron-withdrawing carboxylic acid group at the para position. The mercapto group, being an activating group, increases the electron density on the aromatic ring, which can make the nitro group more susceptible to reduction compared to a nitrobenzene (B124822) ring substituted only with deactivating groups. Conversely, the electron-withdrawing carboxylic acid group decreases the ring's electron density. The net effect of these competing influences on the precise reduction potential requires experimental determination, but the presence of the thiol donor is expected to facilitate the reduction process.
Carboxylic Acid Functional Group Chemistry
The carboxylic acid group is a classic functional group with well-understood reactivity, primarily involving reactions at the carbonyl carbon.
The most common reaction is esterification, typically achieved through the Fischer-Speier method. researchgate.net This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). truman.edu The reaction is an equilibrium process, and the use of excess alcohol or the removal of water is necessary to drive it towards the ester product. truman.edu The presence of the deactivating nitro and mercapto groups is not expected to significantly hinder this reaction.
Other important reactions of the carboxylic acid group include its conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be reacted with amines to form amides or with alcohols to form esters under milder conditions than Fischer esterification.
Table 3: General Reactions of the Carboxylic Acid Group
| Reaction Type | Reagent/Condition | Product |
|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride (R-COCl) |
| Amide Formation (via Acid Chloride) | Amine (R'NH₂) | Amide (R-CONHR') |
Acid-Base Equilibria and pKa Determination in Diverse Environments
The acidity of this compound is primarily defined by the dissociation of the carboxylic acid proton. The acid dissociation constant (Ka), and its logarithmic form, pKa, quantify this property. The pKa value is significantly influenced by the electronic effects of the other substituents on the benzene (B151609) ring.
An acid dissociation constant (Ka) represents the degree to which an acid dissociates in a solution. uml.edu The pKa is the negative logarithm of this constant; a lower pKa value indicates a stronger acid. wjec.co.uk For substituted benzoic acids, electron-withdrawing groups increase acidity (lower pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity (raise pKa).
In this compound:
The nitro group (-NO₂) at the meta position is strongly electron-withdrawing through its inductive and resonance effects. This effect significantly stabilizes the negative charge of the conjugate base (carboxylate), thereby increasing the acidity of the carboxylic acid. For comparison, 3-nitrobenzoic acid (pKa ≈ 3.47) is about ten times more acidic than unsubstituted benzoic acid (pKa ≈ 4.2). chemicalbook.comwikipedia.org
The pKa is not a fixed value and can vary in diverse chemical environments. Factors influencing the pKa include:
Solvent: In polar protic solvents, hydrogen bonding can stabilize the carboxylate anion, affecting the pKa. In aprotic solvents, the acid-base equilibria will shift, altering the apparent acidity.
Ionic Strength: The concentration of ions in the solution can affect the activity coefficients of the acid and its conjugate base, leading to changes in the measured pKa value. uml.edu
Temperature: Acid dissociation is an equilibrium process, and as with most equilibria, its constant is temperature-dependent.
Table 5.3.1-1: pKa Values of Related Benzoic Acid Derivatives This table provides context for the expected acidity of this compound.
| Compound Name | Structure | pKa Value | Key Substituent Effect |
| Benzoic acid | C₆H₅COOH | ~4.20 | Reference compound |
| 3-Nitrobenzoic acid | O₂NC₆H₄COOH | ~3.47 wikipedia.org | Strong electron-withdrawal by -NO₂ |
| 4-Mercaptobenzoic acid | HSC₆H₄COOH | ~4.05 chemicalbook.com | Weakly activating/deactivating -SH |
Data sourced from referenced literature. The pKa for this compound is predicted to be in the range of 3.4-3.8, dominated by the nitro group's influence.
Esterification and Amidation Reaction Mechanisms
The carboxylic acid moiety of this compound is a primary site for derivatization through reactions such as esterification and amidation.
Esterification Mechanism: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.nettruman.edu The reaction is an equilibrium process. truman.edu
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.
A significant mechanistic consideration for this compound is the presence of the thiol group. Thiols can be susceptible to oxidation under certain reaction conditions. Furthermore, the thiol group itself is nucleophilic and could potentially compete in reactions, although the carboxylic acid activation by the strong acid catalyst strongly favors the desired esterification pathway.
Amidation Mechanism: Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is typically less straightforward than esterification because amines are basic and will react with the acidic carboxylic acid in an acid-base neutralization, forming a non-reactive carboxylate-ammonium salt.
To overcome this, direct amidation requires high temperatures or, more commonly, the use of a coupling agent or activator. lookchemmall.com A general mechanism using a coupling agent (e.g., carbodiimides like DCC or EDC) involves:
Activation of the Carboxylic Acid: The carboxylic acid attacks the coupling agent to form a highly reactive O-acylisourea intermediate.
Nucleophilic Attack by Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.
Tetrahedral Intermediate and Rearrangement: A tetrahedral intermediate is formed, which then rearranges to form the amide and a urea (B33335) byproduct, driving the reaction to completion.
The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, which can facilitate the reaction. As with esterification, the thiol group could be a competing nucleophile, and its protection might be necessary for clean, high-yielding reactions, especially with more complex substrates.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. masterorganicchemistry.com In the context of this compound, this is most relevant for electrophilic aromatic substitution (EAS) reactions on the benzene ring. The position of a new substituent is directed by the three existing groups.
The directing effects are as follows:
Carboxylic Acid (-COOH): A deactivating, meta-directing group.
Nitro Group (-NO₂): A strongly deactivating, meta-directing group.
Mercapto Group (-SH): An activating, ortho, para-directing group.
The positions on the ring relative to the -COOH group are C2, C3(-NO₂), C4(-SH), C5, and C6.
The -SH group directs incoming electrophiles to its ortho positions (C3 and C5) and para position (C6, since C2 is blocked).
The -NO₂ group directs to its meta positions (C5).
The -COOH group directs to its meta positions (C5).
Considering these effects, the C5 position is strongly favored for electrophilic attack. It is ortho to the activating -SH group and meta to both deactivating -COOH and -NO₂ groups. The C6 position is para to the -SH group but ortho to the deactivating -COOH group, making it less favored than C5. The C2 position is ortho to both -COOH and -NO₂, making it highly deactivated. Therefore, electrophilic substitution on this compound is expected to be highly regioselective, yielding the C5-substituted product.
Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another. saskoer.ca For this compound itself, which is achiral, stereoselectivity becomes relevant when it reacts with chiral reagents or when a reaction creates a new stereocenter.
An example would be the esterification or amidation with a chiral alcohol or amine.
Diastereoselectivity: If this compound is reacted with a single enantiomer of a chiral alcohol (e.g., (R)-2-butanol), two diastereomeric esters could potentially be formed if a new stereocenter is created in the process. However, in a standard esterification, no new stereocenter is formed on the acid part of the molecule. The product will be a single diastereomer: (R)-butan-2-yl 4-mercapto-3-nitrobenzoate. If a racemic alcohol is used, a pair of diastereomers would be formed, but likely in a 1:1 ratio unless a chiral catalyst is used to selectively favor one reaction, a process known as kinetic resolution.
The inherent structure of this compound does not lend itself to common stereoselective reactions on the aromatic ring unless more complex, asymmetric catalytic systems are employed. The primary consideration of stereoselectivity arises from its derivatization with other chiral molecules.
Applications in Chemical Research and Materials Science
Role as a Building Block in Complex Organic Synthesis
The distinct reactivity of its functional groups allows 4-mercapto-3-nitrobenzoic acid to serve as a versatile building block for a range of organic molecules.
Precursor for Heterocyclic Compounds (e.g., Triazole Derivatives)
The molecular structure of this compound is well-suited for the synthesis of various heterocyclic compounds, including derivatives of triazole. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, which are of significant interest due to their wide range of applications.
The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazide intermediates. The carboxylic acid group of this compound can be activated and reacted with hydrazine to form a hydrazide. This hydrazide can then react with an isothiocyanate to yield a thiosemicarbazide, which upon base-catalyzed cyclization, would produce a mercapto-triazole derivative. The presence of the thiol group on the starting material provides a handle for further functionalization of the final heterocyclic product.
Moreover, the nitro group can be chemically modified, for instance, by reduction to an amino group, which introduces another nucleophilic site that can participate in cyclization reactions to form different types of heterocyclic systems. The general synthetic strategies for forming triazole rings from mercapto-containing precursors suggest that this compound can be a valuable starting material for creating novel, functionalized triazole compounds.
Table 1: Potential Reactions of this compound in Heterocycle Synthesis
| Functional Group | Potential Reaction | Intermediate/Product |
| Carboxylic Acid | Activation followed by reaction with hydrazine | Acid hydrazide |
| Thiol | Reaction with electrophiles | Thioether derivatives |
| Nitro Group | Reduction | Amino group |
Integration into Polymer Chains and Macromolecular Architectures
The incorporation of small molecules with specific functionalities into polymers is a key strategy for developing advanced materials with tailored properties. This compound can be integrated into polymer chains through its reactive functional groups.
The carboxylic acid group can be used in step-growth polymerization reactions, such as polycondensation, to form polyesters or polyamides. The thiol group offers several possibilities for polymer modification. It can participate in thiol-ene "click" chemistry, a highly efficient and versatile reaction for creating polymer networks or for grafting molecules onto polymer backbones.
However, the high reactivity of thiols can sometimes interfere with certain polymerization methods, such as free-radical polymerization, by acting as chain transfer agents. nih.gov In such cases, the thiol group may need to be protected during the polymerization step and deprotected afterward to restore its functionality for subsequent modifications. nih.gov
A notable example of incorporating a similar molecule is the synthesis of chitosan-4-mercaptobenzoic acid, where 4-mercaptobenzoic acid is covalently attached to the chitosan polymer. This modification was shown to significantly enhance the mucoadhesive properties of the chitosan. fishersci.com By analogy, this compound could be used to functionalize biopolymers and other macromolecules to impart specific properties, such as improved adhesion or the ability to bind metal ions.
Utilization in Advanced Analytical Chemistry Methodologies
The chemical properties of this compound make it a candidate for use in specialized analytical techniques.
Derivatization Reagent for Thiol-Containing Biomolecules and Analytes
In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it more suitable for analysis by a particular technique, such as high-performance liquid chromatography (HPLC). Thiol-containing compounds in biological samples, like cysteine and glutathione, are often derivatized to improve their detection. rsc.org
A well-known reagent for thiol quantification is 5,5'-dithiobis(2-nitrobenzoic acid), also known as Ellman's reagent. This reagent reacts with thiols in a disulfide exchange reaction to release a colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically. rsc.org
Given the structural similarity of this compound to TNB, a disulfide dimer of this compound could potentially function in a similar manner to Ellman's reagent. Such a dimer would react with a thiol-containing analyte, releasing a molecule of this compound. The nitroaromatic system provides a chromophore that would allow for UV-Vis spectrophotometric detection. This would enable the indirect quantification of the thiol-containing analyte.
Table 2: Comparison of Potential Derivatization with Ellman's Reagent
| Feature | Ellman's Reagent (DTNB) | Dimer of this compound (Hypothetical) |
| Reaction Mechanism | Disulfide exchange with analyte thiol | Disulfide exchange with analyte thiol |
| Released Product | 5-thio-2-nitrobenzoic acid (TNB) | This compound |
| Detection Method | Spectrophotometry (colored product) | Spectrophotometry (UV-absorbing product) |
Probe Molecule for Surface-Enhanced Spectroscopic Studies
Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive analytical technique that enhances the Raman scattering of molecules adsorbed on nanostructured metal surfaces. rsc.org The choice of a probe molecule is crucial for SERS applications, and molecules similar in structure to this compound, such as 4-mercaptobenzoic acid (MBA) and p-nitrobenzoic acid, are frequently used. nih.govrsc.org
The thiol group of this compound would allow for its strong and stable self-assembly onto SERS-active substrates like gold or silver nanoparticles. core.ac.uk This binding brings the molecule into the highly enhanced electromagnetic field at the nanoparticle surface, leading to a significant amplification of its Raman signal. core.ac.uk
The various functional groups of the molecule would produce a characteristic SERS spectrum. The nitro group, in particular, is known to have a strong Raman scattering cross-section, which would provide a prominent signal. nih.gov The vibrational modes of the carboxylic acid group are sensitive to the local pH, meaning that this compound could potentially be used as a SERS-based pH sensor. rsc.orgacs.orgresearchgate.net By monitoring shifts in the Raman peaks corresponding to the protonated and deprotonated forms of the carboxylic acid, the pH of the molecule's microenvironment can be determined. rsc.orgacs.orgresearchgate.net
Coordination Chemistry and Metal Complex Formation
The presence of multiple potential donor atoms (sulfur from the thiol, oxygen from the carboxylate, and oxygen from the nitro group) makes this compound a versatile ligand for the formation of metal complexes and coordination polymers. core.ac.uk
The carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The thiol group can bind to a metal center as a thiolate, and can also act as a bridging ligand between two or more metal ions. The combination of a "hard" oxygen donor from the carboxylate and a "soft" sulfur donor from the thiolate makes this ligand potentially suitable for coordinating with a variety of metal ions and for the construction of heterobimetallic complexes. core.ac.uk
Table 3: Potential Coordination Modes of this compound
| Functional Group | Potential Coordination Behavior |
| Carboxylate | Monodentate, bidentate, bridging |
| Thiolate | Monodentate, bridging |
| Nitro Group | Can participate in coordination or hydrogen bonding |
Ligand Design for Transition Metal Complexes in Catalysis Research
This compound is a bifunctional molecule that holds promise in the design of ligands for transition metal complexes, which are pivotal in the field of catalysis. The design of such ligands is a cornerstone of modern inorganic and organometallic chemistry, aiming to modulate the structural and reactivity properties of metal centers. This tailored approach has led to the discovery of novel bonding motifs and has been instrumental in the development of new catalytic processes with significant impact on both laboratory and industrial scale chemical synthesis.
The molecular structure of this compound features two key functional groups for coordination with a metal center: a soft thiol (-SH) group and a hard carboxylate (-COOH) group. This hard-soft combination allows for versatile coordination behavior with a range of transition metals. The thiol group, being a soft donor, typically forms strong covalent bonds with softer metal ions, while the hard carboxylate group preferentially coordinates with harder metal ions. This dual functionality can be exploited to synthesize mono- or polynuclear complexes with specific geometries and electronic properties.
Furthermore, the presence of an electron-withdrawing nitro group (-NO2) on the aromatic ring can significantly influence the electronic properties of the ligand. This group can modulate the electron density at the metal center upon coordination, thereby fine-tuning the catalytic activity of the resulting complex. Research on analogous systems, such as complexes of 5-bromosalicylidene-4-amino-3-mercapto-1,2,4-triazine-5-one, has demonstrated that transition metal complexes of ligands with similar functionalities can exhibit significant catalytic activity in oxidation reactions. researchgate.net For instance, the catalytic oxidation of various alcohols has been successfully carried out using such complexes. researchgate.net While direct catalytic applications of this compound complexes are not yet extensively reported, the principles of ligand design suggest their potential in various catalytic transformations, including oxidation, reduction, and cross-coupling reactions.
Table 1: Potential Catalytic Applications of Transition Metal Complexes with Bifunctional Ligands
| Catalytic Reaction | Potential Role of this compound Ligand |
| Oxidation of Alcohols | Modulation of metal center's redox potential. |
| Carbon-Carbon Cross-Coupling | Influencing the stability and reactivity of catalytic intermediates. |
| Hydrogenation Reactions | Providing anchoring sites for metal nanoparticles on a support. |
Investigation of Metal-Thiolate and Metal-Carboxylate Interactions
The study of metal-thiolate and metal-carboxylate interactions is fundamental to understanding the behavior of a wide range of chemical and biological systems. This compound provides an excellent platform for investigating these interactions due to the simultaneous presence of both functional groups.
Metal-thiolate bonds are known for their robustness and are found in various enzymes and proteins. The thiol group of this compound can deprotonate to form a thiolate, which can then bind to a metal ion. Spectroscopic techniques such as X-ray photoelectron spectroscopy (XPS) can be employed to confirm the formation of the metal-thiolate bond. For the related compound 4-mercaptobenzoic acid, studies on its self-assembled monolayers on silver surfaces have shown that the molecule adsorbs via a thiolate bond. researchgate.net
On the other hand, metal-carboxylate interactions are prevalent in coordination chemistry and materials science. The carboxylate group of this compound can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. The specific coordination mode depends on several factors, such as the nature of the metal ion, the solvent, and the pH of the medium. Infrared (IR) spectroscopy is a powerful tool to probe the coordination mode of the carboxylate group, as the stretching frequencies of the C=O and C-O bonds are sensitive to the coordination environment.
The interplay between the metal-thiolate and metal-carboxylate interactions within the same molecule can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural motifs and properties. The relative affinity of the metal ion for the soft thiol and hard carboxylate donors will dictate the resulting structure.
Applications in Nanotechnology Research
Surface Functionalization of Nanoparticles (e.g., Silver Nanoparticles)
The functionalization of nanoparticle surfaces is a key strategy to impart stability, introduce specific functionalities, and enable their application in various fields. This compound is a suitable candidate for the surface functionalization of noble metal nanoparticles, such as those of silver and gold, due to the strong affinity of the thiol group for these metals.
When used to coat silver nanoparticles (AgNPs), the thiol group of this compound forms a strong Ag-S bond, leading to the formation of a self-assembled monolayer (SAM) on the nanoparticle surface. This SAM passivates the surface, preventing aggregation and enhancing the stability of the nanoparticles in colloidal suspension. Studies on the closely related 4-mercaptobenzoic acid have demonstrated its ability to form stable SAMs on silver surfaces. researchgate.net
The carboxylic acid group, which extends away from the nanoparticle surface, provides a handle for further functionalization or can be used to modulate the surface properties of the nanoparticles. For instance, the charge on the nanoparticle surface can be controlled by adjusting the pH of the solution, which will deprotonate the carboxylic acid to a carboxylate. This surface charge is crucial for the interaction of the nanoparticles with biological systems and for their application in areas such as drug delivery and sensing. The presence of the nitro group can also influence the surface-enhanced Raman scattering (SERS) properties of the functionalized nanoparticles, which is beneficial for sensing applications.
Table 2: Properties of Nanoparticles Functionalized with Mercaptobenzoic Acid Derivatives
| Property | Effect of Functionalization |
| Stability | Increased stability against aggregation. |
| Surface Charge | pH-dependent surface charge due to the carboxylic acid group. |
| Functionality | Carboxylic acid group available for further chemical modification. |
| SERS Activity | Potential enhancement of Raman signals for sensing applications. |
Development of Chemosensors and Biosensors
The unique properties of this compound, particularly when anchored to nanoparticles, can be exploited for the development of chemosensors and biosensors. The functionalized nanoparticles can serve as platforms for the detection of various analytes, including metal ions and biological molecules.
A common sensing strategy involves the colorimetric detection of analytes. For example, nanoparticles functionalized with mercaptobenzoic acid derivatives can undergo aggregation in the presence of certain metal ions, leading to a change in the color of the solution. This color change can be detected by the naked eye or quantified using UV-Vis spectroscopy. Research has shown that silver nanoparticles functionalized with 4-mercaptobenzoic acid can be used for the colorimetric detection of Cr³⁺ ions. researchgate.net The carboxylic acid groups on the surface of the nanoparticles can coordinate with the metal ions, causing the nanoparticles to aggregate. researchgate.net It is plausible that this compound-functionalized nanoparticles could be used in a similar fashion for the detection of various heavy metal ions. mdpi.com
Furthermore, the SERS activity of noble metal nanoparticles functionalized with this compound can be harnessed for highly sensitive detection of analytes. The aromatic ring and the nitro group can provide distinct Raman signals that are enhanced when the molecule is adsorbed on the nanoparticle surface. The binding of an analyte to the functionalized nanoparticles can cause a change in the SERS spectrum, allowing for its detection and quantification.
Explorations in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of non-covalent interactions and the formation of large, well-organized structures from smaller molecular building blocks. This compound possesses functional groups that can participate in various non-covalent interactions, making it an interesting candidate for the construction of supramolecular assemblies.
The carboxylic acid group is a well-known motif for forming strong and directional hydrogen bonds. Two molecules of this compound can form a hydrogen-bonded dimer through their carboxylic acid groups. This dimerization can be a key element in the formation of larger supramolecular structures, such as tapes, sheets, or three-dimensional networks.
In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the nitro group can play a significant role in directing the self-assembly process. The thiol group can also participate in weaker hydrogen bonding or can be used to anchor the supramolecular assemblies to surfaces.
By carefully controlling the conditions, such as solvent and temperature, it is possible to guide the self-assembly of this compound into specific supramolecular architectures with desired properties. These assemblies could find applications in areas such as crystal engineering, host-guest chemistry, and the development of functional materials.
Future Research Directions and Emerging Trends for 4 Mercapto 3 Nitrobenzoic Acid Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future development of 4-Mercapto-3-nitrobenzoic acid chemistry is intrinsically linked to the innovation of its synthesis. Current synthetic methodologies for similar aromatic compounds often rely on multi-step processes that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will undoubtedly focus on creating more efficient and sustainable synthetic routes.
Key areas of focus will likely include:
Green Chemistry Approaches: The principles of green chemistry will be central to new synthetic designs. This includes the use of environmentally benign solvents (e.g., water, supercritical fluids), catalysts (e.g., biocatalysts, earth-abundant metals), and renewable starting materials. nih.govnih.gov The goal is to minimize the environmental footprint of the synthesis process.
Catalytic Methods: Development of novel catalysts that can facilitate the direct and selective introduction of the mercapto and nitro groups onto the benzoic acid scaffold would be a significant breakthrough. This could involve transition-metal catalysis or organocatalysis to achieve high yields and selectivity under mild conditions.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The development of a continuous flow process for this compound could enable its production on a larger scale with greater efficiency and consistency.
| Synthetic Strategy | Potential Advantages |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |
| Photocatalysis | Use of light as a clean reagent, potential for novel reaction pathways. |
| Mechanochemistry | Reduced solvent usage, potential for accessing novel reactivity. |
A significant challenge in the synthesis of this compound is the potential for oxidation of the thiol group and the multiple reactive sites on the aromatic ring. Future synthetic strategies will need to address these challenges through the use of appropriate protecting groups or highly selective reagents.
Advanced Characterization Techniques for In Situ Monitoring of Reactions
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. The application of advanced, in situ characterization techniques to the synthesis and reactions of this compound will be a key trend. These techniques provide real-time data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters.
Emerging techniques that could be applied include:
In Situ Spectroscopy: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants, products, and intermediates in real-time. fu-berlin.despectroscopyonline.com This allows for precise determination of reaction endpoints and the identification of any unexpected side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about the species present in a reaction mixture, offering insights into the reaction mechanism. researchgate.net
Mass Spectrometry (MS): Real-time monitoring of reaction mixtures using mass spectrometry can provide sensitive detection of intermediates and byproducts, aiding in the elucidation of complex reaction pathways.
The data obtained from these in situ techniques will be invaluable for optimizing reaction conditions to improve yield, reduce reaction times, and minimize the formation of impurities.
Expansion of Computational Models to Predict Novel Reactivity and Interactions
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. The application of sophisticated computational models to this compound will be instrumental in guiding future experimental work.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound. nih.gov This can help in understanding its chemical behavior and in designing new reactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the interactions of this compound with other molecules, such as solvents, catalysts, or biological macromolecules. This can be particularly useful in predicting its behavior in different environments and in designing it for specific applications.
Quantitative Structure-Activity Relationship (QSAR) Models: If a sufficient dataset of related compounds becomes available, QSAR models could be developed to predict the biological activity or toxicity of this compound derivatives based on their chemical structure. europa.eu
The synergy between computational modeling and experimental studies will accelerate the discovery of new applications and a deeper understanding of the fundamental chemistry of this molecule.
Exploration in Advanced Materials Applications (e.g., sensors, functional coatings)
The unique combination of functional groups in this compound makes it an attractive building block for the development of advanced materials. The thiol group can strongly bind to metal surfaces, the carboxylic acid provides a site for further functionalization, and the nitro group can influence its electronic properties.
Potential applications in advanced materials include:
Sensors: The thiol group allows for the self-assembly of this compound monolayers on gold or silver surfaces, which can be used as the basis for chemical and biological sensors. researchgate.netresearchgate.net The presence of the nitro and carboxylic acid groups could be exploited for the selective detection of specific analytes. For instance, a related compound, 4-amino-3-mercaptobenzoic acid, has been used to functionalize gold nanoparticles for the colorimetric detection of pesticides. researchgate.net
Functional Coatings: The ability of the thiol group to anchor the molecule to surfaces, combined with the potential for polymerization or cross-linking through the carboxylic acid group, makes it a candidate for creating functional coatings with tailored properties such as corrosion resistance, biocompatibility, or specific optical characteristics.
| Material Application | Key Functional Group | Potential Function |
| Chemical Sensors | Thiol, Carboxylic Acid, Nitro | Surface modification for selective analyte binding. |
| Functional Coatings | Thiol, Carboxylic Acid | Surface adhesion and film formation. |
| Nanoparticle Functionalization | Thiol | Stabilization and targeted delivery. |
Further research in this area will involve the fabrication and characterization of materials incorporating this compound and the evaluation of their performance in various applications.
Integration into Multidisciplinary Research Platforms
The full potential of this compound is most likely to be realized through its integration into multidisciplinary research platforms that bring together expertise from chemistry, biology, materials science, and engineering. Such collaborations can foster innovation and lead to the development of novel solutions to complex problems.
Examples of multidisciplinary research directions include:
Drug Discovery: In collaboration with biologists and pharmacologists, the unique chemical scaffold of this compound could be explored as a starting point for the design of new therapeutic agents. Its functional groups offer multiple points for modification to optimize binding to biological targets.
Biomaterials: Working with materials scientists and biomedical engineers, this compound could be incorporated into biomaterials to create surfaces that promote specific cellular responses or that can be used for controlled drug release.
Electronics: In conjunction with physicists and engineers, the electronic properties of self-assembled monolayers of this compound on conductive surfaces could be investigated for applications in molecular electronics.
The future of this compound chemistry is bright, with numerous avenues for exploration. By embracing sustainable synthesis, advanced analytical techniques, computational modeling, and a collaborative, multidisciplinary approach, the scientific community can unlock the full potential of this versatile molecule.
Q & A
Q. How does the nitro group in this compound enhance its Raman scattering efficiency compared to other thiolated benzoic acids (e.g., 4-mercaptobenzoic acid)?
- Methodological Answer : The nitro group acts as an electron-withdrawing group, polarizing the aromatic ring and increasing the molecular polarizability. This enhances Raman signal intensity, particularly in the 1350–1550 cm⁻¹ region. Comparative studies show this compound exhibits 2–3× higher signal-to-noise ratios than 4-mercaptobenzoic acid in surface-enhanced Raman spectroscopy (SERS) assays using gold nanoparticles (AuNPs) .
- Experimental Design : Optimize AuNP size (20–40 nm) and aggregation state to maximize plasmonic coupling. Use citrate reduction synthesis for reproducibility .
Q. What computational approaches are suitable for modeling the electronic structure of this compound in SERS applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate vibrational modes (e.g., B3LYP/6-311+G(d,p) basis set) to assign experimental Raman peaks. Include solvent effects (e.g., water) using the polarizable continuum model (PCM) .
- Molecular Dynamics (MD) : Simulate adsorption dynamics on Au surfaces to predict orientation (thiol group binds to Au, nitro group faces outward) .
- Software Tools : Gaussian 16 for DFT, VMD for visualization, and ORTEP-III for crystallographic data representation (if available) .
Q. How can researchers resolve contradictions in reported Raman intensities for this compound across studies?
- Methodological Answer :
- Parameter Standardization : Control laser power (e.g., 785 nm, 5 mW), nanoparticle aggregation state, and environmental pH (neutral to avoid protonation effects) .
- Normalization : Use internal standards (e.g., silicon wafer peak at 520 cm⁻¹) to correct for instrumental variability.
- Data Validation : Cross-check with alternative techniques like X-ray photoelectron spectroscopy (XPS) to confirm surface binding efficiency .
Experimental Design & Safety
Q. What are the best practices for storing this compound to prevent degradation in long-term studies?
- Methodological Answer :
- Storage Conditions : Keep in amber vials under inert gas (argon/nitrogen) at –20°C. Desiccate to avoid moisture-induced oxidation of the thiol group .
- Stability Monitoring : Perform periodic HPLC checks (every 3 months) to detect degradation products like 3-nitrobenzoic acid.
Q. How can researchers optimize the coupling of this compound to gold nanoparticles for SERS applications?
- Methodological Answer :
- Functionalization Protocol : Incubate AuNPs (10 nM) with 1 mM this compound in ethanol for 24 hours. Centrifuge (14,000 rpm, 15 min) to remove excess ligand .
- Characterization : Use UV-Vis spectroscopy to monitor plasmon shifts (e.g., 520 nm to 530–550 nm upon aggregation). TEM confirms nanoparticle size and dispersion .
Applications in Advanced Assays
Q. How can this compound be integrated into multiplexed SERS assays for simultaneous detection of DNA methylation and mutations?
- Methodological Answer :
- Nanotag Design : Co-functionalize AuNPs with this compound (unique Raman peak at 1350 cm⁻¹) and methyl-binding domain (MBD) proteins. Use streptavidin-biotin interactions to link to DNA .
- Validation : Compare with methylation-specific PCR (MSP) or bisulfite sequencing. Limit of detection (LOD) as low as 0.1% mutant alleles has been achieved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
